molecular formula C7H4ClF3O2S B1482066 2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid CAS No. 2090648-00-1

2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid

Cat. No.: B1482066
CAS No.: 2090648-00-1
M. Wt: 244.62 g/mol
InChI Key: JDUZPOLQATWIPI-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClF3O2S and its molecular weight is 244.62 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been shown to exhibit inhibitory activity against enzymes such as aromatase and CYP17 . The interactions between this compound and these enzymes are primarily based on hydrogen bonding and hydrophobic interactions, which contribute to its inhibitory potency.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to modulate the activity of voltage-gated sodium channels, which play a crucial role in cell signaling . Additionally, the compound may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, the inhibition of aromatase and CYP17 by thiophene derivatives is mediated through the formation of hydrogen bonds and hydrophobic interactions . These interactions result in the modulation of enzyme activity and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that thiophene derivatives can exhibit sustained biological activity, although their potency may decrease over time due to degradation . In vitro and in vivo studies have also reported long-term effects on cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways result in the formation of metabolites that may exhibit different biological activities compared to the parent compound. The interactions with metabolic enzymes can also affect the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Additionally, binding proteins can facilitate its distribution to specific tissues and compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can affect its activity and function, as the compound may interact with different biomolecules in distinct subcellular environments.

Properties

IUPAC Name

2-chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-5-4(6(12)13)1-3(14-5)2-7(9,10)11/h1H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUZPOLQATWIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Cl)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.